molecular formula C19H13F3N4OS2 B6563832 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1172811-10-7

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B6563832
CAS No.: 1172811-10-7
M. Wt: 434.5 g/mol
InChI Key: CZZWNHPPZLGQGU-UHFFFAOYSA-N
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Description

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions:

  • Formation of the Pyrazole Core: : This can be achieved via the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.

  • Introduction of Thiophene and Thiazole: : Subsequent steps involve the incorporation of thiophene and thiazole rings through heterocyclic synthesis strategies, often utilizing catalysts or specific conditions to promote ring formation.

  • Benzamide Group Addition: : The final step involves acylation reactions to introduce the benzamide group, often using reagents like trifluoromethyl benzoyl chloride under basic conditions.

Industrial Production Methods

For large-scale production, the process may be optimized through:

  • Batch or Continuous Flow Processes: : Depending on the desired scale, either batch reactors or continuous flow systems can be utilized.

  • Catalysis and Green Chemistry: : Employing catalysts to improve yields and minimize waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the thiazole and thiophene rings, leading to various oxidized derivatives.

  • Substitution Reactions: : N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations.

  • Condensation Reactions: : The compound can undergo condensation reactions, forming larger molecules or cyclic structures.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium or platinum catalysts are often employed in various reactions.

Major Products Formed

  • Oxidized Derivatives: : Resulting from reactions with oxidizing agents.

  • Substituted Products: : Formed through various substitution reactions.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

  • Potential Drug Candidate: : Its unique structure makes it a candidate for drug discovery, targeting specific biological pathways.

  • Biological Probes: : Used in research to study enzyme activities and protein interactions.

Industry

  • Advanced Materials: : Utilized in the development of advanced materials with specific electronic properties.

  • Catalysis: : Acts as a catalyst in various industrial chemical reactions.

Mechanism of Action

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide exerts its effects by:

  • Targeting Specific Enzymes or Receptors: : Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity.

  • Pathway Interference: : It can interfere with specific biochemical pathways, leading to therapeutic effects or altering metabolic processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is unique due to:

  • Enhanced Stability: : Its trifluoromethyl group imparts greater stability.

  • Selective Reactivity: : The presence of multiple heterocyclic rings provides unique reactive sites.

List of Similar Compounds

  • N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-benzamide: : Lacks the trifluoromethyl group.

  • N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-methylbenzamide: : Substituted with a methyl group instead of trifluoromethyl.

This compound's versatility and complex structure make it a significant subject of research and application across various scientific domains.

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS2/c1-11-9-16(24-17(27)12-5-2-3-6-13(12)19(20,21)22)26(25-11)18-23-14(10-29-18)15-7-4-8-28-15/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZWNHPPZLGQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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